2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol
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Overview
Description
2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol is a complex organic compound featuring a pyridine ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol typically involves multiple steps. One common method starts with the reaction of 2,5-dibromopyridine with n-butyllithium in toluene at -78°C, followed by the addition of acetone . The intermediate product is then reacted with 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in the presence of a palladium catalyst to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)propan-2-ol: Similar structure but lacks the amino and methyl groups.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Contains a pyrimidine ring instead of a pyridine ring.
Thiazolo[4,5-b]pyridines: These compounds have a fused thiazole ring and exhibit different pharmacological activities.
Uniqueness
2-(5-(5-Amino-2-methylphenyl)pyridin-2-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups allows for versatile chemical modifications and interactions with various biological targets.
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-[5-(5-amino-2-methylphenyl)pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H18N2O/c1-10-4-6-12(16)8-13(10)11-5-7-14(17-9-11)15(2,3)18/h4-9,18H,16H2,1-3H3 |
InChI Key |
CMSAMWMSUMYLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CN=C(C=C2)C(C)(C)O |
Origin of Product |
United States |
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